ethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorinated methoxyphenyl group, a carbamoylmethyl group, and an ethyl ester group attached to the triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction where a chlorinated methoxyphenyl group is introduced to the triazole ring. This can be achieved using chlorinated methoxyphenyl halides in the presence of a base.
Carbamoylation: The carbamoylmethyl group is introduced through the reaction of the triazole derivative with isocyanates or carbamoyl chlorides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into amines or other reduced forms.
Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: A related triazole derivative with a methyl ester group instead of an ethyl ester.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative with similar structural features but a different heterocyclic core.
1-Methyl-1,2,4-triazole: A simpler triazole derivative with a methyl group.
Uniqueness
ETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorinated methoxyphenyl group and the carbamoylmethyl group enhances its potential for diverse applications compared to simpler triazole derivatives.
Properties
Molecular Formula |
C14H15ClN4O4 |
---|---|
Molecular Weight |
338.74 g/mol |
IUPAC Name |
ethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN4O4/c1-3-23-14(21)11-7-19(18-17-11)8-13(20)16-9-4-5-12(22-2)10(15)6-9/h4-7H,3,8H2,1-2H3,(H,16,20) |
InChI Key |
HIRREAWYRDDYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.